molecular formula C9H8FN3O B12924146 5-Amino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 62538-20-9

5-Amino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12924146
CAS No.: 62538-20-9
M. Wt: 193.18 g/mol
InChI Key: KFQYDSYXYAQLJP-UHFFFAOYSA-N
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Description

5-Amino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a fluorinated pyrazol-3-one derivative of interest in chemical research and development. Compounds within this structural class, characterized by a 5-aminopyrazol-3-one scaffold, serve as key synthetic intermediates and have been investigated for various applications. Research into analogous structures has shown potential in areas such as medicinal chemistry and materials science. For instance, pyrazol-3-one derivatives are explored as scaffolds for developing new bioactive molecules, while structurally similar 5-aminopyrazoles are key precursors in synthesizing heterocyclic compounds with potential biological activity. Furthermore, the incorporation of fluorophenyl groups can influence a molecule's electronic properties and metabolic stability. Researchers value this compound for its versatility in constructing more complex molecular architectures, including the development of novel heterocyclic systems. This product is intended for research and further chemical characterization purposes only. It is strictly for laboratory use and is not classified as a drug, antibiotic, or medicinal product.

Properties

CAS No.

62538-20-9

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

5-amino-4-(4-fluorophenyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H8FN3O/c10-6-3-1-5(2-4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14)

InChI Key

KFQYDSYXYAQLJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NNC2=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to improve the yield and purity of the final product.

Industrial Production Methods

Industrial production of 5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-fluorophenyl)-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the pyrazole ring can facilitate interactions with biological macromolecules. The amino group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Pyrazol-3-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Structural Differences vs. Target Compound Reference
4-[(2,4-Dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone Dichlorophenyl, naphthyl, methyl groups Bulkier hydrophobic groups; enhanced steric hindrance
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Bromo, chloro, dimethyl groups Halogenated substituents; lack of amino group
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one Benzimidazole ring fused to pyrazol-3-one Heterocyclic extension; increased π-π stacking potential
5-Amino-4-[4-(4-fluorophenyl)-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one Thiazole ring, methoxyphenyl Sulfur-containing heterocycle; altered electronic properties

Key Observations :

  • Halogen vs. Amino Groups: Bromo/chloro substituents (e.g., ) increase molecular weight and electronegativity but reduce hydrogen-bonding capacity compared to the amino group in the target compound.
  • Heterocyclic Extensions : Analogues with benzimidazole () or thiazole () rings exhibit enhanced aromatic interactions but may face synthetic complexity and reduced solubility.
Anti-Tubercular Activity
  • The analogue 4-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-2,3-dihydro-1H-3-pyrazolone demonstrated potent anti-tubercular activity (MIC = 1.6 μM against Mtb H37Rv), attributed to its hydrophobic substituents enhancing membrane penetration . In contrast, the target compound’s simpler structure (lacking naphthyl/dichlorophenyl groups) may reduce steric hindrance but could limit potency.
Pesticidal Activity
  • Pyrazole derivatives like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) feature trifluoromethyl and sulfinyl groups, enabling strong insecticidal activity . The target compound’s amino and fluorophenyl groups are less electron-withdrawing, suggesting divergent applications (medicinal vs. pesticidal).

Physicochemical Properties

Property Target Compound 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl analogue Benzimidazole Analogue
Molecular Weight (g/mol) ~220 (estimated) 301–305 308.31
H-Bond Donors/Acceptors 1/3 0/3 3/4
LogP (Predicted) ~2.1 ~3.5 ~2.8

Analysis :

  • The target compound’s lower molecular weight and moderate LogP suggest better bioavailability than bulkier analogues (e.g., ).
  • The benzimidazole analogue’s higher H-bond capacity (3 donors) may improve target binding but could reduce membrane permeability .

Biological Activity

5-Amino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorophenyl group, exhibits various pharmacological properties, making it a subject of interest for further research.

The compound has the following chemical properties:

PropertyValue
CAS No. 62538-20-9
Molecular Formula C9H8FN3O
Molecular Weight 193.18 g/mol
IUPAC Name 5-amino-4-(4-fluorophenyl)-1,2-dihydropyrazol-3-one
InChI Key KFQYDSYXYAQLJP-UHFFFAOYSA-N

Synthesis

The synthesis typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The process leads to the formation of an intermediate hydrazone, which cyclizes to yield the pyrazole structure. Optimizing reaction conditions can enhance yield and purity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazoles, including this compound, can inhibit cancer cell proliferation. For example, in assays against various human cancer cell lines (e.g., RKO, A-549, MCF-7), significant inhibition was observed with IC50 values ranging from 49.79 µM to 113.70 µM. The most potent derivatives showed over 70% inhibition in certain cell lines .

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. The presence of the amino group facilitates interactions with biological targets involved in inflammation pathways, potentially leading to pain relief .

The mechanism through which this compound exerts its effects may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes linked to cancer progression or inflammation.
  • Receptor Modulation: Interaction with receptors can alter signaling pathways associated with pain and inflammation.
    The fluorine atom enhances binding affinity and metabolic stability, contributing to its biological efficacy .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity:
    • In a study evaluating various pyrazole derivatives against five human tumor cell lines, the compound demonstrated significant cytotoxicity with varying IC50 values depending on the cell line tested. Notably, it showed strong activity against RKO and PC-3 cell lines .
  • Evaluation of Anti-inflammatory Effects:
    • Research has indicated that compounds similar to this compound possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines and mediators in vitro and in vivo models .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructure CharacteristicsNotable Activities
5-Amino-4-(phenyl)-1H-pyrazol-3(2H)-oneLacks fluorine; lower metabolic stabilityModerate anticancer activity
5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-oneChlorine instead of fluorine; different binding profileVariable anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-Amino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with fluorophenyl-substituted β-ketoesters. A Vilsmeier–Haack reaction (using POCl₃ and DMF) is effective for introducing electrophilic substituents to the pyrazole core, as demonstrated in similar fluorophenyl pyrazole syntheses . Optimize yields by controlling stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) and reaction temperature (80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use HPLC with a C18 column and a buffered mobile phase (e.g., ammonium acetate at pH 6.5, as in ) to assess purity (>98%). Confirm structure via ¹H/¹³C NMR (key signals: NH₂ at δ 4.5–5.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and FT-IR (stretching vibrations for C=O at ~1650 cm⁻¹ and NH₂ at ~3350 cm⁻¹). X-ray crystallography (as in ) provides definitive confirmation of the dihydro-pyrazol-3-one ring conformation.

Q. What solvent systems are optimal for recrystallization to minimize impurities?

  • Methodological Answer : Ethanol/water mixtures (7:3 v/v) are effective for recrystallization due to the compound’s moderate polarity. For fluorophenyl derivatives, adding a small volume of acetic acid (1–2%) can improve crystal formation by protonating the amino group, as described in purification protocols for analogous triazole derivatives .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic character at the para position, facilitating nucleophilic attack. For example, in reactions with aniline derivatives (e.g., ), the fluorophenyl group directs regioselectivity toward the 4-position of the pyrazole ring. Kinetic studies (monitored via LC-MS) show faster reaction rates compared to non-fluorinated analogs.

Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize testing using phosphate-buffered saline (pH 7.4) and DMSO concentrations <0.1% to minimize solvent interference. Comparative SAR studies (e.g., ) suggest that minor structural variations (e.g., methyl vs. ethyl groups at position 3) significantly alter bioactivity, necessitating rigorous structural confirmation.

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model protonation states and degradation pathways. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring correlates with computational predictions. The amino group is prone to oxidation; thus, storage under inert atmosphere (N₂) is recommended.

Q. What are the challenges in designing derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Key challenges include maintaining water solubility while introducing hydrophobic substituents. Use fragment-based drug design (FBDD) to systematically modify the pyrazole core (e.g., adding sulfonyl or triazole moieties ). Biological assays should prioritize target-specific endpoints (e.g., enzyme inhibition IC₅₀) over broad phenotypic screens to reduce noise.

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